Bop-JF646

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

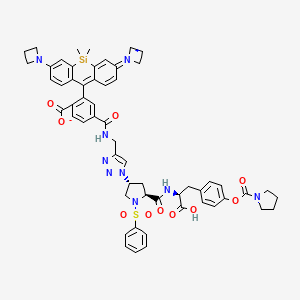

Molecular Formula |

C57H59N9O10SSi |

|---|---|

Molecular Weight |

1090.3 g/mol |

IUPAC Name |

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[[1-[(3R,5S)-1-(benzenesulfonyl)-5-[[(1S)-1-carboxy-2-[4-(pyrrolidine-1-carbonyloxy)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]triazol-4-yl]methylcarbamoyl]benzoate |

InChI |

InChI=1S/C57H59N9O10SSi/c1-78(2)50-31-39(62-24-8-25-62)15-20-45(50)52(46-21-16-40(32-51(46)78)63-26-9-27-63)47-29-37(14-19-44(47)55(69)70)53(67)58-33-38-34-65(61-60-38)41-30-49(66(35-41)77(74,75)43-10-4-3-5-11-43)54(68)59-48(56(71)72)28-36-12-17-42(18-13-36)76-57(73)64-22-6-7-23-64/h3-5,10-21,29,31-32,34,41,48-49H,6-9,22-28,30,33,35H2,1-2H3,(H3-,58,59,67,68,69,70,71,72)/t41-,48+,49+/m1/s1 |

InChI Key |

NHBQNNGTILNQPL-HXFFEZBUSA-N |

Isomeric SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)[C@@H]8C[C@H](N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C |

Canonical SMILES |

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCC7=CN(N=N7)C8CC(N(C8)S(=O)(=O)C9=CC=CC=C9)C(=O)NC(CC1=CC=C(C=C1)OC(=O)N1CCCC1)C(=O)O)C(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Bop-JF646: A Fluorogenic Probe for Integrin Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and characteristics of the Bop-JF646 fluorophore, a powerful tool for studying α9β1 and α4β1 integrins. This compound is a conjugate of the integrin inhibitor BOP and the fluorophore Janelia Fluor 646 (JF646), designed for high-contrast imaging in live-cell applications.

Core Spectral Properties and Characteristics

This compound is a fluorogenic probe, meaning its fluorescence is significantly enhanced upon binding to its target integrins. In its unbound state in aqueous solution, the JF646 component of the molecule predominantly exists in a non-fluorescent, spirocyclic lactone form. This minimizes background fluorescence, enabling no-wash experimental setups. Upon binding to the hydrophobic pocket of the integrin, the equilibrium shifts towards the brightly fluorescent, zwitterionic form. This mechanism provides a high signal-to-noise ratio, crucial for sensitive detection and imaging.

The spectral properties of this compound are primarily determined by the JF646 fluorophore, a silicon-rhodamine dye known for its brightness and photostability in the far-red region of the spectrum. This makes it ideal for deep-tissue imaging with reduced phototoxicity and autofluorescence.

Table 1: Spectral Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | 655 nm[1] | Optimal excitation with a 647 nm laser line. |

| Emission Maximum (λem) | 672 nm[1] | Emits in the far-red spectrum. |

| Quantum Yield (Φ) | 0.54 (for parent JF646)[2] | This value is for the parent fluorophore JF646 in TFE with 0.1% TFA. The quantum yield of this compound is significantly lower in its unbound state and increases upon binding to integrin. Specific values for the bound and unbound conjugate are not readily available in published literature. |

| Molar Extinction Coefficient (ε) | 152,000 M-1cm-1 (for parent JF646)[2] | This value is for the parent fluorophore JF646 in TFE with 0.1% TFA. The extinction coefficient of this compound in its unbound, colorless lactone form is significantly lower in aqueous solution (approximately 5,000 M-1cm-1 for JF646)[3]. |

| Molecular Weight | 1090.3 g/mol | |

| Formula | C57H59N9O10SSi |

Fluorogenic Activation Mechanism

The fluorogenicity of this compound is a key feature that enables high-contrast imaging. The underlying mechanism involves a structural change in the JF646 fluorophore upon binding to its target integrin.

Caption: Fluorogenic mechanism of this compound.

Integrin Binding and Downstream Signaling

This compound is a dual inhibitor of α9β1 and α4β1 integrins. The "BOP" component of the conjugate is responsible for this specific binding. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, and their activation triggers intracellular signaling cascades that regulate cell migration, proliferation, and survival.

Upon binding of a ligand like this compound, integrins can activate downstream signaling pathways. While a definitive pathway for this compound is not fully elucidated, ligation of α9β1 and α4β1 integrins is known to activate common signaling proteins such as Src and Focal Adhesion Kinase (FAK). This can lead to the activation of small GTPases like Rac1, which are crucial for cytoskeletal reorganization and cell migration.

Caption: Potential downstream signaling pathway upon this compound binding.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is essential for its effective use. The following provides a general framework for key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximal absorption (λex) and emission (λem) wavelengths of this compound in its integrin-bound state.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Prepare a solution of purified α9β1 or α4β1 integrin protein in a suitable buffer (e.g., Tris-HCl with MgCl2 and CaCl2).

-

Mix the this compound stock solution with the integrin solution to achieve a final concentration where the integrin is in molar excess to ensure complete binding of the fluorophore. A typical starting concentration for the probe is in the low micromolar range.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer to measure the absorbance spectrum.

-

Use a spectrofluorometer to measure the fluorescence emission spectrum.

-

-

Procedure:

-

Absorbance: Scan a range of wavelengths (e.g., 400-800 nm) to identify the peak absorbance.

-

Emission: Excite the sample at its determined λex and scan a range of emission wavelengths (e.g., 600-800 nm) to identify the peak emission.

-

Determination of Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ) of integrin-bound this compound relative to a known standard.

Methodology:

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and similar excitation and emission wavelengths to this compound (e.g., Cresyl Violet or Nile Blue in ethanol).

-

Sample Preparation:

-

Prepare a series of dilutions for both the standard and the this compound-integrin complex with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical excitation and emission slit widths for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstandard × (Gradientsample / Gradientstandard) × (η2sample / η2standard) where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Caption: Workflow for relative quantum yield determination.

Applications

This compound is a versatile tool for a range of applications in cell biology and drug discovery, including:

-

Live-cell imaging of integrin dynamics: Its brightness and photostability allow for long-term tracking of integrin receptors.

-

Super-resolution microscopy (e.g., STED, PALM, STORM): The far-red emission and photophysical properties of JF646 are well-suited for advanced imaging techniques.

-

Flow cytometry: For quantifying integrin expression on the cell surface.

-

High-throughput screening: The fluorogenic nature of the probe makes it suitable for developing assays to screen for compounds that modulate integrin activity.

Conclusion

This compound offers a significant advantage for studying α9β1 and α4β1 integrins due to its fluorogenic properties, far-red emission, and high photostability. This technical guide provides the foundational knowledge of its spectral characteristics and methodologies for its characterization, empowering researchers to effectively utilize this probe in their investigations of integrin biology and for the development of novel therapeutics.

References

Understanding the Fluorogenic Properties of Bop-JF646: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorogenic properties of Bop-JF646, a powerful tool for studying integrin biology. This compound is a fluorescent dual α9β1/α4β1 integrin inhibitor that exhibits fluorescence only upon binding to its target, enabling no-wash, live-cell imaging experiments. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes the underlying mechanisms and workflows.

Core Concepts: The Fluorogenic Mechanism of this compound

This compound is a conjugate of the integrin inhibitor BOP and the fluorophore Janelia Fluor 646 (JF646). The fluorogenicity of this compound arises from the equilibrium between two states of the JF646 dye: a non-fluorescent, colorless lactone form and a fluorescent, colored zwitterionic form. In aqueous solution, the equilibrium of the free, unbound this compound favors the lactone form. Upon binding to the hydrophobic environment of the integrin's ligand-binding pocket, the equilibrium shifts towards the fluorescent zwitterion, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism is the basis for its utility in no-wash imaging, as the unbound probe remains dark, minimizing background fluorescence.

Quantitative Data

| Property | Value | Reference |

| Excitation Maximum (λex) | 646 nm | [1][2] |

| Emission Maximum (λem) | 664 nm | [1][2] |

| Quantum Yield (Φ) | 0.54 | [1] |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | |

| Lactone-Zwitterion Equilibrium Constant (KL-Z) | 0.0012 | |

| Reported Absorbance Increase (JF646-HaloTag ligand) | 21-fold upon binding |

Note: The absorbance increase is for the JF646-HaloTag ligand system and serves as an illustrative example of the fluorogenic potential of the JF646 core. The exact fluorescence enhancement for this compound upon binding to integrins may vary.

Experimental Protocols

Characterization of Fluorogenic Properties by Spectrofluorometry

This protocol outlines the steps to quantify the fluorescence enhancement of this compound upon binding to purified integrins.

Materials:

-

This compound

-

Purified recombinant α9β1 or α4β1 integrin protein

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quartz cuvettes

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Prepare a stock solution of the purified integrin protein in PBS.

-

Determine the precise concentration of the protein stock solution using a spectrophotometer and the protein's extinction coefficient.

-

-

Measurement of Fluorescence of Unbound this compound:

-

Prepare a dilute solution of this compound in PBS.

-

Record the absorbance spectrum using a UV-Vis spectrophotometer to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength of 646 nm.

-

-

Measurement of Fluorescence of Bound this compound:

-

Prepare a solution of the purified integrin protein in PBS.

-

Add a molar excess of this compound to the integrin solution to ensure saturation of binding sites.

-

Incubate the mixture at room temperature for 30 minutes to allow for complete binding.

-

Record the fluorescence emission spectrum under the same conditions as the unbound probe.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the unbound and bound this compound.

-

Calculate the fluorescence enhancement factor by dividing the integrated fluorescence intensity of the bound probe by that of the unbound probe.

-

No-Wash Live-Cell Imaging of Integrins

This protocol describes the use of this compound for visualizing α9β1/α4β1 integrins in live cells without washing steps.

Materials:

-

Cells expressing α9β1 or α4β1 integrins (e.g., K562 cells)

-

This compound

-

Cell culture medium

-

Confocal microscope equipped with a 640 nm or similar laser line and appropriate emission filters.

-

Live-cell imaging chamber

Methodology:

-

Cell Preparation:

-

Plate cells in a live-cell imaging chamber and allow them to adhere overnight.

-

-

Labeling:

-

Prepare a working solution of this compound in pre-warmed cell culture medium at a final concentration of 1-10 µM.

-

Add the this compound solution directly to the cells in the imaging chamber.

-

-

Imaging:

-

Incubate the cells with this compound at 37°C in a 5% CO₂ environment.

-

Immediately begin imaging using a confocal microscope. Excite the sample at ~640 nm and collect the emission between 660-700 nm.

-

Acquire time-lapse images to observe the dynamics of integrin localization and trafficking.

-

-

Controls:

-

Image unlabeled cells to assess autofluorescence.

-

For competition experiments, pre-incubate cells with an unlabeled α9β1/α4β1 integrin inhibitor before adding this compound to confirm binding specificity.

-

Visualizations

Signaling Pathway of α9β1/α4β1 Integrins

Caption: Simplified signaling pathway of α9β1/α4β1 integrins upon ligand binding.

Experimental Workflow for Fluorogenicity Characterization

Caption: Workflow for characterizing the fluorogenic properties of this compound.

Logical Relationship of Fluorogenic Mechanism

Caption: Equilibrium shift underlying the fluorogenic mechanism of this compound.

References

Bop-JF646: A Technical Guide to a Dual α9β1/α4β1 Integrin Inhibitor for Advanced Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Bop-JF646, a fluorescent dual inhibitor of α9β1 and α4β1 integrins. The content herein details the molecule's core properties, quantitative binding data, relevant signaling pathways, and experimental protocols to facilitate its application in a research setting.

Core Compound Characteristics

This compound is a specialized chemical probe engineered for the targeted study of α9β1 and α4β1 integrins.[1][2][3][4] It is synthesized by conjugating BOP, a known dual inhibitor of α9β1/α4β1 integrins, with the Janelia Fluor 646 (JF646) fluorescent dye.[1] A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its integrin targets, a property that allows for no-wash live-cell imaging and reduces background signal.

The parent compound, BOP, has been shown to be effective in mobilizing hematopoietic stem cells by targeting these integrins. The α9β1 and α4β1 integrins are heterodimeric transmembrane receptors that play crucial roles in cell adhesion and migration. Their involvement in various pathological processes makes them significant targets for therapeutic research.

Data Presentation: Physicochemical and Binding Properties

The following tables summarize the quantitative data for this compound and its closely related fluorescent analog, R-BC154.

Table 1: Physicochemical and Optical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 1090.3 | |

| Formula | C₅₇H₅₉N₉O₁₀SSi | |

| Purity | ≥90% | |

| Excitation Maximum (λex) | 655 nm | |

| Emission Maximum (λem) | 672 nm | |

| Storage Conditions | Store at -20°C |

Table 2: Binding Affinity of the Related Fluorescent Probe R-BC154

While specific binding affinity data for this compound is not available, the data for R-BC154, a fluorescent analog of BOP, provides valuable insight into the expected binding characteristics.

| Target Integrin | Binding Affinity (Ki) | Cell Line Used | Experimental Conditions | Reference(s) |

| α9β1 | 12.7 nM | Human glioblastoma LN18 | Ca²⁺/Mg²⁺ | |

| α4β1 | 38.0 nM | Human glioblastoma LN18 | Ca²⁺/Mg²⁺ |

Note: The binding affinity of this compound may vary slightly from that of R-BC154 due to the different fluorophore conjugate.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for this compound.

α9β1 Integrin Signaling Pathway

α4β1 Integrin Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BOP | Integrins | Tocris Bioscience [tocris.com]

- 3. Quantitative methods for analysis of integrin binding and focal adhesion formation on biomaterial surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic targeting and rapid mobilization of endosteal HSC using a small molecule integrin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Bop-JF646: An In-depth Technical Guide for the Study of Integrin Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bop-JF646, a novel fluorescent probe for studying the biology of α9β1 and α4β1 integrins. This compound is a powerful tool for researchers in cell adhesion, immunology, and cancer biology, offering unique advantages for live-cell imaging and flow cytometry applications.

Core Properties of this compound

This compound is a fluorescently labeled dual inhibitor of α9β1 and α4β1 integrins. It is synthesized by conjugating the small molecule integrin inhibitor, BOP, with the bright and photostable Janelia Fluor 646 (JF646) dye. A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its integrin targets, thereby enabling no-wash experimental setups and reducing background noise significantly.

Table 1: Technical Specifications of this compound

| Property | Value | Reference |

| Target Integrins | α9β1, α4β1 | |

| Fluorophore | Janelia Fluor 646 | |

| Excitation Maximum (λex) | 655 nm | |

| Emission Maximum (λem) | 672 nm | |

| Molecular Weight | 1090.3 g/mol | |

| Formula | C57H59N9O10SSi | |

| Purity | ≥90% | |

| Storage | Store at -20°C |

Quantitative Data

Table 2: Binding Affinity of the Related Probe R-BC154

| Integrin | Ki (nM) | Conditions | Cell Line | Reference |

| α9β1 | 12.7 | Ca2+/Mg2+ | Human glioblastoma LN18 | |

| α4β1 | 38.0 | Ca2+/Mg2+ | Human glioblastoma LN18 |

These values suggest that this compound likely binds to its target integrins with high, nanomolar affinity, making it a potent and specific tool for their detection and study.

Signaling Pathway

This compound acts as a competitive antagonist, binding to the extracellular domain of α9β1 and α4β1 integrins and thereby blocking the binding of their natural ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and osteopontin. This inhibition prevents downstream signaling cascades that are crucial for cell adhesion, migration, and proliferation.

Experimental Protocols

Detailed methodologies for utilizing this compound in key applications are provided below.

Live-Cell Imaging Protocol

This protocol outlines the use of this compound for visualizing α9β1 and α4β1 integrins in living cells. The fluorogenic nature of the probe allows for a no-wash procedure.

Materials:

-

Cells expressing α9β1 or α4β1 integrins

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Imaging-compatible plates or dishes (e.g., glass-bottom dishes)

-

Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

-

Cell Seeding: Seed cells onto imaging plates at a suitable density to allow for individual cell visualization. Allow cells to adhere and grow overnight.

-

Preparation of this compound Staining Solution: Prepare a working solution of this compound in pre-warmed cell culture medium. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental setup.

-

Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

-

Incubation: Incubate the cells at 37°C in a humidified incubator for 30-60 minutes.

-

Imaging: Image the cells directly without washing. Use a fluorescence microscope equipped with a filter set appropriate for JF646 (Excitation: ~640-660 nm, Emission: ~670-720 nm). Acquire images at desired time points to study integrin localization and dynamics.

Flow Cytometry Protocol

This protocol describes the use of this compound for the detection and quantification of α9β1 and α4β1 integrin-expressing cells by flow cytometry.

Materials:

-

Single-cell suspension of cells to be analyzed

-

This compound

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of your target cells. Adjust the cell concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Staining: Add this compound to the cell suspension. A final concentration of 1-10 µM is a good starting point, but should be optimized.

-

Incubation: Incubate the cells on ice for 30 minutes, protected from light.

-

Washing (Optional but Recommended): Although this compound is fluorogenic, a wash step can further reduce background for flow cytometry. Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

-

Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filter for JF646.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for experiments involving this compound.

This technical guide provides a starting point for researchers interested in utilizing this compound. For optimal results, it is recommended to empirically determine the ideal staining concentrations and incubation times for your specific cell type and experimental conditions.

Bop-JF646: An In-Depth Technical Guide for Cellular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bop-JF646 is a specialized molecular probe designed for the investigation of integrin biology. It is a conjugate of BOP, a potent dual inhibitor of α9β1 and α4β1 integrins, and Janelia Fluor 646 (JF646), a far-red fluorogenic dye. This combination allows for the direct visualization and tracking of these specific integrin subtypes in living cells. A key feature of this compound is its fluorogenicity; it remains non-fluorescent until it binds to its integrin targets, enabling no-wash imaging experiments with a high signal-to-noise ratio. This technical guide provides a comprehensive overview of this compound, its properties, and its applications in cellular biology, complete with detailed experimental protocols and pathway visualizations.

Note: this compound has been withdrawn from sale for commercial reasons[1]. This guide is intended for informational purposes for researchers who may have existing stocks or are interested in the application of similar fluorescently-labeled integrin inhibitors.

Core Properties and Data

This compound combines the inhibitory function of the small molecule BOP with the fluorescent properties of the Janelia Fluor 646 dye. This allows for the precise localization and tracking of α9β1 and α4β1 integrins.

Quantitative Data for this compound and its Components

| Parameter | Value | Notes |

| Target Integrins | α9β1 and α4β1 | Dual inhibitor. |

| Binding Affinity (Kd) of BOP | α9β1: ≤3 pM; α4β1: ≤5 pM | In activating conditions (1 mM Mn2+). This is for the unconjugated BOP inhibitor[2]. |

| Excitation Maximum (λex) | 646 nm[3] | Optimal for excitation with a 647 nm laser line. |

| Emission Maximum (λem) | 664 nm | Emits in the far-red spectrum. |

| Quantum Yield (Φ) | 0.54 | A measure of the efficiency of photon emission after absorption. |

| Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Fluorogenicity | Yes | Fluoresces only upon binding to integrins, allowing for no-wash protocols. |

| Cell Permeability | Yes | Suitable for live-cell imaging. |

Signaling Pathway and Mechanism of Action

This compound acts as an antagonist to α9β1 and α4β1 integrins. These integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in cell signaling, migration, and proliferation. By binding to these integrins, this compound blocks their interaction with their natural ligands, such as vascular cell adhesion molecule-1 (VCAM-1) and the alternatively spliced CS1 domain of fibronectin for α4β1, and tenascin-C and osteopontin for α9β1. This inhibition disrupts the downstream signaling cascades that are initiated by integrin clustering and activation.

References

An In-depth Technical Guide to Janelia Fluor Dyes: Focus on BOP-JF646

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of super-resolution microscopy has revolutionized our ability to visualize cellular structures and dynamics with unprecedented detail. Central to this revolution are the development of advanced fluorescent probes with superior photophysical properties. The Janelia Fluor® (JF) dyes, developed at the Janelia Research Campus, represent a significant leap forward in this field. These dyes are based on a rhodamine scaffold and are engineered for exceptional brightness, photostability, and cell permeability, making them ideal for a wide range of imaging applications, including live-cell and single-molecule imaging.[1]

A key innovation in the Janelia Fluor dye series is the strategic substitution with azetidine rings, which enhances their quantum yield and photostability compared to traditional rhodamine dyes.[2] This guide focuses on a specific and powerful application of this technology: BOP-JF646, a fluorescent dual inhibitor of α9β1/α4β1 integrins. By conjugating the potent and selective BOP (N-(benzenesulfonyl)-L-prolyl-L-O-(1-pyrrolidinylcarbonyl)tyrosine) inhibitor to the far-red Janelia Fluor 646 (JF646) dye, researchers have a powerful tool to visualize and track integrin dynamics in living cells with high fidelity.[3]

This technical guide will provide an in-depth overview of the core properties of JF646 and this compound, detailed experimental protocols for their use, and a discussion of their applications in studying integrin biology.

Core Technology: Janelia Fluor 646 and BOP Conjugation

Janelia Fluor 646 (JF646) is a silicon-rhodamine (SiR) based dye that exhibits excitation and emission in the far-red region of the spectrum. This spectral profile is highly advantageous for cellular imaging as it minimizes cellular autofluorescence and reduces phototoxicity, enabling longer-term live-cell experiments.

The BOP moiety is a small molecule inhibitor that targets two specific integrin heterodimers: α9β1 and α4β1. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play crucial roles in a myriad of cellular processes, including migration, proliferation, and signal transduction. The BOP inhibitor functions by binding to these integrins and preventing their interaction with their natural ligands.

The conjugation of BOP to JF646 creates a fluorogenic probe. This means that the fluorescence of JF646 is significantly enhanced upon binding to its target integrins. This property is highly desirable for "no-wash" imaging protocols, as it reduces background fluorescence from unbound probes, thereby increasing the signal-to-noise ratio.

Quantitative Data Presentation

A clear understanding of the photophysical properties of fluorescent probes is essential for designing and interpreting imaging experiments. The table below summarizes the key quantitative data for the parent Janelia Fluor 646 dye and the this compound conjugate.

| Property | Janelia Fluor 646 (JF646) | This compound |

| Excitation Maximum (λex) | 646 nm | 655 nm |

| Emission Maximum (λem) | 664 nm | 672 nm |

| Molar Extinction Coefficient (ε) | 152,000 M⁻¹cm⁻¹ | Not Publicly Available |

| Quantum Yield (Φ) | 0.54 | Not Publicly Available |

| Reactive Group | N/A (Parent Dye) | BOP (Integrin Inhibitor) |

| Target | N/A (Parent Dye) | α9β1/α4β1 Integrins |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving Janelia Fluor dyes and the investigation of integrins.

Protocol 1: General Live-Cell Imaging with this compound

This protocol outlines a general procedure for staining and imaging live cells with this compound to visualize α9β1/α4β1 integrins.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS)

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with appropriate filters for far-red imaging (e.g., Cy5 filter set)

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to create a 1 mM stock solution. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.

-

Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may vary depending on the cell type.

-

Washing (Optional for No-Wash Imaging): Due to the fluorogenic nature of this compound, a washing step may not be necessary. However, if high background is observed, gently wash the cells two to three times with pre-warmed PBS or complete culture medium.

-

Imaging: Replace the wash solution with fresh, pre-warmed complete culture medium (phenol red-free medium is recommended to reduce background fluorescence). Image the cells using a fluorescence microscope with appropriate excitation and emission filters for JF646 (e.g., excitation around 640-650 nm and emission collection around 660-700 nm).

Protocol 2: Labeling of HaloTag Fusion Proteins with JF646-HaloTag® Ligand

This protocol describes the labeling of cells expressing a protein of interest fused to the HaloTag® protein with a JF646-HaloTag® ligand.

Materials:

-

JF646-HaloTag® Ligand

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Cells expressing a HaloTag® fusion protein cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope

Procedure:

-

Prepare a Stock Solution: Prepare a stock solution of the JF646-HaloTag® ligand in anhydrous DMSO, typically at a concentration of 1 mM.

-

Cell Preparation: Seed cells expressing the HaloTag® fusion protein on a suitable imaging dish or coverslip and allow them to adhere and grow.

-

Prepare Labeling Solution: Dilute the JF646-HaloTag® ligand stock solution in pre-warmed complete culture medium to a final concentration. A typical starting concentration is 1-5 µM, but this should be optimized.

-

Cell Labeling: Replace the culture medium with the labeling solution and incubate the cells for 15-30 minutes at 37°C.

-

Washing: Remove the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove any unbound ligand.

-

Imaging: Add fresh, pre-warmed medium to the cells and proceed with imaging on a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway: Integrin Activation and Downstream Signaling

Integrins exist in an inactive, bent conformation. "Inside-out" signaling, often initiated by intracellular signals, leads to a conformational change, extending the integrin into an active, high-affinity state. Upon binding to extracellular matrix (ECM) ligands, "outside-in" signaling is triggered, leading to the recruitment of various signaling and scaffolding proteins to the cytoplasmic tail of the integrin. This clustering initiates downstream signaling cascades that regulate cell behavior.

Caption: Integrin inside-out and outside-in signaling pathways.

Experimental Workflow: Live-Cell Imaging of Integrin Dynamics with this compound

The following workflow illustrates the key steps in an experiment designed to study the dynamics of α9β1/α4β1 integrins in live cells using this compound.

Caption: Workflow for imaging integrin dynamics using this compound.

Conclusion

This compound represents a powerful tool for researchers in cell biology and drug discovery, enabling the direct visualization of α9β1/α4β1 integrin dynamics in living cells. Its fluorogenic nature and the superior photophysical properties of the Janelia Fluor 646 dye allow for high-contrast, long-term imaging with minimal perturbation to the cellular system. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful application of this innovative fluorescent probe, paving the way for new discoveries in the complex field of integrin biology. The continued development of such sophisticated chemical tools will undoubtedly push the boundaries of our understanding of cellular function in both health and disease.

References

Bop-JF646: A Technical Guide to No-Wash Live-Cell Imaging of Integrin Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Bop-JF646, a novel fluorogenic probe designed for real-time, no-wash imaging of α9β1 and α4β1 integrin receptors in living cells. This compound is a powerful tool for studying integrin trafficking, function, and modulation by therapeutic agents. Its unique fluorogenic properties, exceptional brightness, and photostability make it an ideal candidate for a range of applications, from basic research to high-throughput drug screening. This document details the core principles of this compound, its photophysical and chemical properties, comprehensive experimental protocols, and its applications in drug development.

Introduction to this compound

This compound is a highly specific, cell-permeable fluorescent probe that combines a potent dual inhibitor of α9β1/α4β1 integrins, known as "BOP", with the bright, far-red fluorophore, Janelia Fluor 646 (JF646).[1][2] The key innovation of this compound lies in its fluorogenic nature; it exhibits minimal fluorescence until it binds to its integrin targets, leading to a significant increase in quantum yield.[1] This "turn-on" mechanism eliminates the need for wash-out steps, which are often required with traditional fluorescent probes to reduce background signal. The ability to perform no-wash imaging simplifies experimental workflows, minimizes cell perturbation, and enables the continuous tracking of integrin dynamics over extended periods.

The far-red emission of the JF646 dye minimizes phototoxicity and cellular autofluorescence, making it particularly well-suited for sensitive live-cell imaging applications. Furthermore, the high photostability of JF646 allows for long-term time-lapse imaging and advanced microscopy techniques such as super-resolution microscopy.

Core Mechanism and Signaling Pathway

The functionality of this compound is rooted in the specific interaction between the BOP inhibitor and the target integrins, which triggers a conformational change in the JF646 fluorophore, leading to a dramatic increase in its fluorescence.

Mechanism of Action

The BOP component of the probe is a high-affinity ligand for the α9β1 and α4β1 integrin heterodimers. Upon introduction to a cellular environment, this compound freely diffuses across the cell membrane. When it encounters its target integrins, the BOP moiety binds to the receptor's extracellular domain. This binding event restricts the rotational freedom of the JF646 fluorophore, forcing it from a non-fluorescent, twisted intramolecular charge transfer (TICT) state into a planar and highly fluorescent conformation. This process is reversible, allowing for the dynamic tracking of receptor-ligand interactions.

α4β1 and α9β1 Integrin Signaling Pathway

α4β1 and α9β1 integrins are key cell adhesion molecules involved in a multitude of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. Upon binding to their extracellular matrix (ECM) ligands, such as fibronectin and VCAM-1, or to the this compound probe, these integrins cluster on the cell surface and initiate a cascade of intracellular signals. This signaling network, broadly known as outside-in signaling, regulates cell survival, proliferation, migration, and gene expression.

Figure 1: Simplified α4β1/α9β1 integrin signaling pathway upon ligand binding.

Quantitative Data and Photophysical Properties

The performance of a fluorescent probe is defined by its photophysical characteristics. This compound, leveraging the Janelia Fluor 646 dye, exhibits exceptional properties for live-cell imaging.

| Property | This compound | Janelia Fluor 646 (Free Dye) |

| Excitation Maximum (λex) | 655 nm | 646 nm |

| Emission Maximum (λem) | 672 nm | 664 nm |

| Molar Extinction Coefficient (ε) | Not specified | 152,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Increases upon binding | 0.54 |

| Molecular Weight | 1090.3 g/mol | Not applicable |

| Formula | C₅₇H₅₉N₉O₁₀SSi | Not applicable |

Experimental Protocols

The following protocols provide a general framework for using this compound in no-wash live-cell imaging experiments. Optimization may be required depending on the cell type and experimental goals.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.

No-Wash Live-Cell Imaging Protocol

References

Methodological & Application

Application Notes and Protocols for Single-Molecule Tracking of Integrins using JF646-HaloTag

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the fluorescent probe JF646 in conjunction with HaloTag technology for single-molecule tracking (SMT) of integrin receptors on the surface of living cells. This powerful technique allows for the direct observation and quantification of individual integrin molecule dynamics, providing insights into their function in cell adhesion, migration, and signaling.

Introduction to Integrin Single-Molecule Tracking

Integrins are transmembrane heterodimeric receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions.[1] Their dynamic behavior, including diffusion on the cell membrane and interactions with other molecules, is crucial for their function. Single-molecule tracking allows for the precise measurement of these dynamics, which are often averaged out in ensemble measurements. By labeling integrins with a bright and photostable fluorophore like JF646, individual molecules can be visualized and their trajectories tracked over time, revealing information about their diffusion, confinement, and binding events.

The HaloTag is a self-labeling protein tag that covalently binds to synthetic fluorescent ligands, such as JF646.[2] This system allows for specific and robust labeling of target proteins, like integrins, for live-cell imaging.[3]

Key Applications

-

Characterizing Integrin Dynamics: Quantify the diffusion coefficients and motion types of different integrin subtypes in various cellular contexts.

-

Investigating Integrin Clustering: Analyze the formation and dynamics of integrin nanoclusters, which are crucial for focal adhesion formation.[4]

-

Studying Drug Effects: Assess how small molecules or therapeutic antibodies alter the mobility and organization of integrins.

-

Elucidating Signaling Pathways: Correlate changes in integrin dynamics with downstream signaling events.

Data Presentation

The following table summarizes quantitative data obtained from single-molecule tracking studies of integrins. This data can serve as a reference for expected values in your experiments.

| Parameter | Integrin Subtype | Cell Type | Measured Value | Reference |

| Diffusion Coefficient (D) | ||||

| Free Diffusion | αvβ3 | - | 1 µm²/s | [5] |

| Slow Diffusion (within adhesions) | αvβ3 | - | < 0.1 µm²/s | |

| Mobile Fraction | β1 | MCF10A | Significantly enhanced in EMT | |

| Residence Time | ||||

| Immobilization in Focal Adhesions | β1 | - | < 80 s | |

| Immobilization in Focal Adhesions | β3 | - | < 80 s | |

| FAK at Focal Adhesions | - | Renal Epithelial Cells | ~60 s | |

| Paxillin at Focal Adhesions | - | Renal Epithelial Cells | ~100 s |

Experimental Protocols

Protocol 1: Generation of Halo-Tagged Integrin Expressing Cell Lines

Objective: To create stable cell lines expressing an integrin of interest fused with a HaloTag for subsequent labeling and imaging.

Materials:

-

Mammalian expression vector with a HaloTag sequence (e.g., pHTN HaloTag® CMV-neo Vector)

-

Full-length cDNA of the integrin subunit of interest

-

Restriction enzymes and ligase

-

Mammalian cell line of choice (e.g., U2OS, HeLa, fibroblasts)

-

Transfection reagent

-

Selection antibiotic (e.g., G418)

-

Cell culture medium and supplements

-

Fluorescence-activated cell sorting (FACS) instrument

Methodology:

-

Cloning: Subclone the integrin cDNA into the HaloTag expression vector to generate a fusion construct (e.g., Integrin-HaloTag). It is recommended to place the HaloTag on the extracellular domain for accessibility to cell-impermeable dyes.

-

Transfection: Transfect the chosen mammalian cell line with the integrin-HaloTag construct using a suitable transfection reagent.

-

Selection: Two days post-transfection, begin selection with the appropriate antibiotic (e.g., G418) to generate a stable cell line.

-

Verification of Expression: Confirm the expression and correct localization of the Halo-tagged integrin using immunofluorescence or by labeling with a cell-permeable HaloTag ligand and imaging.

-

FACS Sorting (Optional but Recommended): To ensure a homogenous population of cells with physiological expression levels, sort the stable cell line using FACS based on the fluorescence intensity of a HaloTag ligand.

Protocol 2: Labeling of Halo-Tagged Integrins with JF646 for SMT

Objective: To specifically and sparsely label Halo-tagged integrins on the cell surface with JF646 for single-molecule tracking.

Materials:

-

Cells stably expressing Halo-tagged integrin

-

JF646-HaloTag ligand

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS)

Methodology:

-

Preparation of JF646 Stock Solution: Dissolve the JF646-HaloTag ligand in DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.

-

Cell Seeding: Seed the Halo-tagged integrin-expressing cells onto glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and grow to 50-70% confluency.

-

Preparation of Labeling Solution: Dilute the JF646-HaloTag ligand stock solution in pre-warmed live-cell imaging medium to a final concentration in the range of 1-100 pM. The optimal concentration needs to be determined empirically to achieve a sparse labeling density suitable for SMT.

-

Labeling:

-

Wash the cells once with pre-warmed PBS.

-

Replace the PBS with the labeling solution.

-

Incubate the cells for 15-30 minutes at 37°C and 5% CO2.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells three times with pre-warmed live-cell imaging medium, with a 5-minute incubation between each wash, to remove unbound dye.

-

-

Imaging: The cells are now ready for single-molecule tracking microscopy. Perform imaging in live-cell imaging medium.

Protocol 3: Single-Molecule Tracking Microscopy and Data Acquisition

Objective: To acquire time-lapse image series of individual JF646-labeled integrin molecules.

Materials:

-

Total internal reflection fluorescence (TIRF) microscope or a highly inclined and laminated optical sheet (HILO) microscope equipped with:

-

A high numerical aperture objective (e.g., 100x, NA ≥ 1.45)

-

A 640 nm laser for excitation

-

An EMCCD or sCMOS camera for sensitive detection

-

Environmental chamber to maintain 37°C and 5% CO2

-

Methodology:

-

Microscope Setup: Equilibrate the microscope and the environmental chamber to 37°C and 5% CO2.

-

Cell Mounting: Place the glass-bottom dish with the labeled cells on the microscope stage.

-

Image Acquisition:

-

Locate a cell with a suitable sparse distribution of fluorescent spots.

-

Set the laser power to an appropriate level to achieve a good signal-to-noise ratio without causing rapid photobleaching.

-

Acquire a time-lapse series of images (typically 1000-5000 frames) at a high frame rate (e.g., 20-100 Hz). The acquisition speed should be adjusted based on the expected mobility of the integrins.

-

-

Data Storage: Save the acquired image series for subsequent analysis.

Protocol 4: Data Analysis of Single-Molecule Trajectories

Objective: To extract quantitative information about integrin dynamics from the acquired image series.

Software:

-

ImageJ/Fiji with tracking plugins (e.g., TrackMate)

-

MATLAB-based custom scripts or other specialized tracking and analysis software (e.g., u-track, OneFlowTraX).

Methodology:

-

Localization: Detect the precise location of each fluorescent spot in every frame of the image series with sub-pixel accuracy, typically by fitting a 2D Gaussian function to the point spread function (PSF) of each molecule.

-

Tracking: Connect the localized positions of the same molecule in consecutive frames to reconstruct its trajectory. This is often done using algorithms that minimize the displacement of particles between frames.

-

Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ). The MSD plot can be used to determine the diffusion coefficient (D) and the type of motion (e.g., free diffusion, confined diffusion, directed motion).

-

Trajectory Analysis:

-

Diffusion Coefficient Distribution: Generate a distribution of diffusion coefficients from all trajectories to identify different mobility populations.

-

Confinement Analysis: Identify regions of confined movement, which may correspond to integrin clustering or interaction with the cytoskeleton.

-

Residence Time Analysis: For molecules that become transiently immobile (e.g., within focal adhesions), calculate the duration of these immobile states.

-

Visualizations

Integrin Signaling Pathway

Caption: Integrin outside-in and inside-out signaling pathways.

Experimental Workflow for Integrin SMT

Caption: Experimental workflow for single-molecule tracking of integrins.

References

- 1. Super-long single-molecule tracking reveals dynamic-anchorage-induced integrin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel ecto-tagged integrins reveal their trafficking in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New perspectives on integrin-dependent adhesions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Changes in single-molecule integrin dynamics linked to local cellular behavior - PMC [pmc.ncbi.nlm.nih.gov]

Bop-JF646: Application Notes and Protocols for Studying Cell Migration and Adhesion

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Bop-JF646, a potent and fluorogenic dual inhibitor of α9β1 and α4β1 integrins, in the study of cell migration and adhesion. The inherent fluorescence of the JF646 dye, which intensifies upon binding to its target integrins, enables no-wash, live-cell imaging, making it an exceptional tool for dynamic cellular assays.

Introduction to this compound

This compound is a chemical probe consisting of the small molecule integrin inhibitor BOP (Biphenyl-2-yl-carbamic acid 1-(3,5-dichloro-benzenesulfonyl)-4-hydroxy-piperidin-4-ylmethyl-amide) conjugated to the bright and photostable Janelia Fluor® 646 (JF646) dye. This probe selectively targets α9β1 and α4β1 integrins, which are critically involved in cell-cell and cell-extracellular matrix (ECM) interactions that govern cell migration and adhesion. A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence in its unbound state and fluoresces brightly upon binding to the integrin targets, thus enabling the visualization and tracking of these integrins in living cells with a high signal-to-noise ratio without the need for wash steps.[1][2]

Key Properties of this compound:

-

Fluorophore: Janelia Fluor® 646.

-

Optical Properties: Excitation maximum at 655 nm and emission maximum at 672 nm.[1]

-

Key Feature: Fluorogenic, enabling no-wash live-cell imaging.

-

Applications: Confocal microscopy, super-resolution microscopy (SRM), and flow cytometry.

Signaling Pathways and Experimental Workflows

Integrin Signaling in Cell Migration and Adhesion

Integrins are transmembrane receptors that, upon binding to ECM ligands, cluster and recruit a multitude of signaling and adaptor proteins to form focal adhesions. This clustering initiates intracellular signaling cascades that regulate the actin cytoskeleton, leading to cell protrusion, contraction, and ultimately, migration. The diagram below illustrates a simplified model of the signaling pathway initiated by α4/α9 integrin engagement.

Caption: Integrin signaling pathway initiated by ECM binding and inhibited by this compound.

Application: Live-Cell Imaging of Integrin Dynamics in Cell Adhesion

This protocol describes the use of this compound to visualize the dynamics of α9β1/α4β1 integrin clustering during cell adhesion and spreading on an ECM-coated surface.

Experimental Protocol: Cell Adhesion and Spreading Assay

-

Plate Coating: Coat glass-bottom dishes or chamber slides with an appropriate ECM protein (e.g., 10 µg/mL Fibronectin or VCAM-1) overnight at 4°C.

-

Cell Culture: Culture cells of interest (e.g., leukocytes, melanoma cells) to 70-80% confluency.

-

Cell Preparation: Detach cells gently using a non-enzymatic cell dissociation solution. Wash and resuspend cells in serum-free media.

-

Labeling: Add this compound to the cell suspension at a final concentration of 100-500 nM. Incubate for 15-30 minutes at 37°C.

-

Seeding: Seed the this compound-labeled cells onto the ECM-coated dishes.

-

Imaging: Immediately begin live-cell imaging using a confocal or TIRF microscope equipped with a 647 nm laser line for excitation and appropriate emission filters. Acquire images every 1-5 minutes for 1-2 hours to observe cell spreading and the formation of focal adhesions.

-

Data Analysis: Quantify the fluorescence intensity and area of integrin clusters over time using image analysis software such as ImageJ/Fiji.

Expected Quantitative Data

The following table presents hypothetical data from a cell spreading experiment, comparing a control cell line to one with a knockdown of a key adhesion-related protein.

| Parameter | Control Cells | Knockdown Cells |

| Time to Initial Spreading (min) | 15 ± 3 | 28 ± 5 |

| Maximum Cell Area (µm²) | 1250 ± 150 | 800 ± 120 |

| Number of Focal Adhesions per Cell | 45 ± 8 | 22 ± 6 |

| Average Focal Adhesion Area (µm²) | 2.8 ± 0.5 | 1.5 ± 0.4 |

| Mean this compound Intensity at Adhesions | 1800 ± 250 | 950 ± 180 |

Experimental Workflow Diagram

References

Illuminating the Mechanical World of Integrins with Bop-JF646: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a diverse family of heterodimeric transmembrane receptors, are central players in cell adhesion and mechanotransduction. They form the crucial link between the extracellular matrix (ECM) and the intracellular cytoskeleton, enabling cells to sense and respond to mechanical cues from their environment. This dynamic interplay, known as mechanobiology, governs a wide array of cellular processes, including migration, proliferation, differentiation, and tissue morphogenesis. Dysregulation of integrin-mediated mechanotransduction is implicated in various pathologies, including cancer and fibrosis.

Bop-JF646 is a powerful tool for investigating the intricate world of integrin mechanobiology. This fluorescent probe is a dual inhibitor of α9β1 and α4β1 integrins, conjugated to the bright and photostable Janelia Fluor 646 (JF646) dye.[1] A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its target integrins, thereby enabling no-wash, live-cell imaging with a high signal-to-noise ratio.[1] These characteristics make this compound an ideal candidate for advanced microscopy techniques aimed at elucidating the real-time dynamics of integrin activation and clustering in response to mechanical stimuli.

These application notes provide a comprehensive guide to utilizing this compound for the investigation of integrin mechanobiology, complete with detailed experimental protocols and data presentation formats.

Quantitative Data Summary

Effective experimental design and interpretation require a clear understanding of the probe's properties and the typical forces involved in integrin mechanotransduction.

| Parameter | Value | Reference |

| This compound Target | α9β1/α4β1 Integrins | [1] |

| Fluorophore | Janelia Fluor 646 (JF646) | [1] |

| Excitation Maximum (λex) | 655 nm | [1] |

| Emission Maximum (λem) | 672 nm | |

| Key Feature | Fluorogenic (fluoresces upon binding) | |

| Recommended Storage | -20°C | |

| Molecular Weight | 1090.3 g/mol | |

| Formula | C₅₇H₅₉N₉O₁₀SSi |

| Mechanotransduction Parameters | Value Range | Reference |

| Integrin Loading Rate | 0.5 - 4 pN/s | |

| Force required for Talin unfolding | > 5 pN | |

| Single Integrin-Ligand Bond Strength | 20 - 100 pN |

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in integrin mechanobiology, the following diagrams illustrate key signaling pathways and a general experimental workflow for using this compound.

Experimental Protocols

Here, we provide detailed protocols for key experiments utilizing this compound to investigate the mechanobiology of integrins.

Protocol 1: Live-Cell Imaging of Integrin Dynamics with this compound

This protocol outlines the fundamental steps for labeling live cells with this compound and observing integrin localization and dynamics.

Materials:

-

Cells expressing α9β1 or α4β1 integrins

-

Glass-bottom imaging dishes

-

Complete cell culture medium

-

This compound

-

DMSO

-

Confocal or Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Cell Seeding: Plate cells on glass-bottom imaging dishes at a suitable density to allow for individual cell imaging. Culture overnight to ensure adherence.

-

Preparation of this compound Staining Solution:

-

Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

For a working concentration, dilute the stock solution in pre-warmed complete cell culture medium. A starting concentration of 1-10 µM is recommended, but should be optimized for your specific cell type and experimental conditions. A 10 µM concentration has been used for the analogous probe, BOP-JF549.

-

-

Cell Labeling:

-

Aspirate the culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate at 37°C in a CO₂ incubator for 30-60 minutes.

-

-

Imaging:

-

Due to the fluorogenic nature of this compound, washing is not strictly necessary. However, to reduce background for sensitive applications like single-molecule tracking, you may wash the cells once with pre-warmed culture medium.

-

Mount the imaging dish on a confocal or TIRF microscope equipped with a 647 nm laser line for excitation and appropriate emission filters (e.g., 660-720 nm).

-

Acquire images to observe the localization of this compound-labeled integrins. For dynamic studies, acquire time-lapse series.

-

Protocol 2: Investigating Integrin Response to Mechanical Stimulation using TIRF Microscopy

This protocol details how to apply a localized mechanical force to a cell labeled with this compound and visualize the subsequent integrin dynamics at the cell-substrate interface using TIRF microscopy.

Materials:

-

Cells labeled with this compound (as per Protocol 1)

-

TIRF microscope integrated with an Atomic Force Microscope (AFM) or magnetic tweezers setup

-

Fibronectin-coated AFM cantilever or magnetic beads

Procedure:

-

Cell Preparation: Label cells with this compound as described in Protocol 1.

-

Microscope Setup:

-

Mount the imaging dish on the TIRF microscope.

-

Identify a suitable cell for stimulation.

-

-

Baseline Imaging: Acquire a time-lapse series of TIRF images to establish the baseline distribution and dynamics of this compound-labeled integrins in an unstimulated state.

-

Application of Mechanical Force:

-

Using AFM:

-

Bring a fibronectin-coated AFM cantilever into contact with the apical surface of the cell.

-

Apply a defined force (e.g., in the piconewton to nanonewton range) by indenting the cell or by pulling vertically.

-

-

Using Magnetic Tweezers:

-

Introduce fibronectin-coated magnetic beads to the cell culture. Allow them to bind to the cell surface.

-

Position the magnetic tweezers' tip near a bead on the target cell and apply a magnetic field to exert a pulling force.

-

-

-

Post-Stimulation Imaging: Immediately following the application of force, and during sustained force application, acquire a time-lapse TIRF image series to visualize the recruitment, clustering, and dynamics of this compound-labeled integrins in response to the mechanical stimulus.

-

Data Analysis:

-

Quantify changes in fluorescence intensity in the region of force application as a measure of integrin recruitment.

-

Perform single-particle tracking (SPT) on individual fluorescent spots to analyze changes in integrin diffusion and confinement.

-

Protocol 3: FRET-Based Analysis of Integrin Conformational Change

This protocol describes a Förster Resonance Energy Transfer (FRET) based assay to monitor conformational changes in integrins upon activation, which can be induced by mechanical stimuli. This requires a FRET pair, where this compound can potentially act as the acceptor if a suitable donor-labeled ligand or antibody is available.

Materials:

-

Cells expressing the target integrin

-

This compound (acceptor)

-

A fluorescently labeled ligand or antibody for the target integrin with a donor fluorophore (e.g., with an emission spectrum that overlaps with the excitation spectrum of JF646)

-

A fluorescence microscope capable of FRET imaging (e.g., with appropriate filter sets and a method for acceptor photobleaching or sensitized emission measurement)

Procedure:

-

Cell Preparation and Labeling:

-

Plate cells on an imaging dish.

-

Incubate the cells with the donor-labeled ligand/antibody to label the integrins.

-

Wash the cells to remove unbound donor probes.

-

Subsequently, label the cells with this compound as described in Protocol 1.

-

-

FRET Imaging:

-

Mount the dish on the FRET-capable microscope.

-

Acquire images in the donor, acceptor, and FRET channels before applying any stimulus.

-

-

Inducing Integrin Activation:

-

Apply a mechanical stimulus as described in Protocol 2.

-

Alternatively, use a chemical agonist (e.g., Mn²⁺) to induce integrin activation.

-

-

Post-Stimulation FRET Imaging: Acquire images in the donor, acceptor, and FRET channels during and after stimulation.

-

Data Analysis:

-

Calculate the FRET efficiency. A change in FRET efficiency upon stimulation indicates a change in the distance between the donor and acceptor fluorophores, reflecting a conformational change in the integrin. An increase in the distance between the integrin headgroup (labeled with the donor) and the cell membrane (where this compound is bound) upon activation would lead to a decrease in FRET.

-

Conclusion

This compound offers a valuable tool for dissecting the complex and dynamic processes of integrin mechanobiology. Its fluorogenic properties are particularly advantageous for live-cell imaging, minimizing background fluorescence and enabling long-term observation with reduced phototoxicity. By combining this compound with advanced microscopy techniques and methods for applying mechanical stimuli, researchers can gain unprecedented insights into how cells sense and respond to their physical environment. The protocols provided here serve as a starting point for designing and executing a wide range of experiments aimed at unraveling the molecular mechanisms of integrin-mediated mechanotransduction, with potential implications for understanding disease progression and developing novel therapeutic strategies.

References

Application Notes and Protocols for Long-Term Tracking of Integrin Receptor Dynamics using Bop-JF646

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bop-JF646 , a high-performance, fluorogenic probe, for the long-term tracking and analysis of α9β1 and α4β1 integrin receptor dynamics in live cells. The protocols detailed below cover cell preparation, labeling, long-term imaging, and data analysis, enabling researchers to investigate the intricate roles of these integrins in various biological processes.

Introduction to this compound

This compound is a fluorescent probe specifically designed for the study of α9β1 and α4β1 integrins.[1] It is a conjugate of BOP, a dual inhibitor of these integrins, and the Janelia Fluor 646 (JF646) dye.[1] A key feature of this compound is its fluorogenic nature; it exhibits minimal fluorescence until it binds to its target integrins, thereby significantly reducing background noise and eliminating the need for wash steps in many imaging protocols.[1] Its brightness and high photostability make it an ideal tool for long-term live-cell imaging and single-molecule tracking experiments.[1]

Data Presentation

Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Target Integrins | α9β1, α4β1 | [1] |

| Excitation Maximum (λabs) | 655 nm | |

| Emission Maximum (λem) | 672 nm | |

| Closest Laser Line | 647 nm | |

| Molecular Weight | 1090.3 g/mol | |

| Formula | C57H59N9O10SSi | |

| Purity | ≥90% (HPLC) | |

| Storage | Store at -20°C |

Representative Quantitative Data from Integrin Tracking Studies

Note: Specific quantitative data from long-term tracking experiments using this compound is not yet widely published. The following table provides illustrative data from single-molecule tracking of integrins using other high-performance fluorescent probes to demonstrate the types of quantitative information that can be obtained.

| Parameter | Representative Value Range | Biological Context | Reference (for methodology) |

| Diffusion Coefficient (D) | 0.1 - 1.0 µm²/s | Mobility of integrin receptors in the plasma membrane. Slower diffusion may indicate confinement in adhesion sites. | |

| Mobile Fraction | 60 - 90% | The percentage of integrin receptors that are free to move within the membrane over the observation period. | |

| Residence Time in Adhesions | 1 - 10 seconds | The duration that individual integrin molecules remain within a focal adhesion, reflecting binding dynamics. | |

| Binding/Unbinding Rates (kon/koff) | Varies with ligand and activation state | Kinetics of integrin interaction with extracellular matrix components or other cell surface receptors. |

Signaling Pathways

The following diagrams illustrate the key signaling pathways initiated by the activation of α9β1 and α4β1 integrins, the targets of this compound.

References

Application Notes and Protocols for Integrin Expression Analysis using Bop-JF646 by Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a family of transmembrane heterodimeric receptors that play a crucial role in cell adhesion, migration, proliferation, and signaling.[1][2] The expression levels and activation status of specific integrins are often altered in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making them attractive therapeutic targets and diagnostic markers. Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of protein expression on a single-cell basis.[1][3][4] This document provides a detailed protocol for the use of Bop-JF646, a novel fluorescent probe, for the analysis of α9β1 and α4β1 integrin expression by flow cytometry.

This compound is a fluorogenic probe comprising a potent dual α9β1/α4β1 integrin inhibitor (BOP) conjugated to the bright and photostable Janelia Fluor 646 dye. A key advantage of this compound is its fluorogenic nature; it only becomes fluorescent upon binding to its target integrins, which minimizes background fluorescence and allows for no-wash staining protocols, simplifying the experimental workflow. With an excitation maximum at 655 nm and an emission maximum at 672 nm, this compound is well-suited for detection in the red channel of most standard flow cytometers.

Experimental Protocols

This protocol outlines the necessary steps for staining suspended cells with this compound for the analysis of α9β1 and α4β1 integrin expression using flow cytometry.

Materials:

-

This compound

-

Cells of interest (suspension or adherent)

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

Trypsin-EDTA or other non-enzymatic cell dissociation solutions (for adherent cells)

-

7-AAD or Propidium Iodide (PI) for viability staining

-

Flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm)

Cell Preparation:

-

For suspension cells:

-

Harvest cells by centrifugation at 300-400 x g for 5 minutes at 4°C.

-

Wash the cell pellet once with cold PBS.

-

Resuspend the cells in cold Flow Cytometry Staining Buffer.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

-

For adherent cells:

-

Wash cells with PBS.

-

Detach cells using a gentle non-enzymatic cell dissociation solution to preserve cell surface epitopes. If trypsin is used, ensure complete neutralization and wash cells thoroughly.

-

Wash the detached cells once with cold PBS.

-

Resuspend the cells in cold Flow Cytometry Staining Buffer.

-

Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

-

This compound Staining:

-

Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.

-

Add this compound to the cell suspension at the desired final concentration. A titration experiment is recommended to determine the optimal concentration, but a starting concentration of 100 nM can be used.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light. The fluorogenic nature of this compound allows for a no-wash protocol.

-

(Optional) For protocols requiring washing, add 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

For viability assessment, add a viability dye such as 7-AAD or PI according to the manufacturer's instructions just before analysis.

Flow Cytometry Analysis:

-

Set up the flow cytometer with the appropriate laser and filter settings for this compound (Excitation: ~655 nm, Emission: ~672 nm). A standard red laser (633 or 640 nm) and an APC or Alexa Fluor 647 filter set are typically suitable.

-

Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest and to set the baseline fluorescence.

-

Acquire data for the this compound stained samples. Collect a sufficient number of events (e.g., 10,000-50,000 events) within the live, single-cell gate for statistical analysis.

-

Analyze the data using appropriate flow cytometry software. The geometric mean fluorescence intensity (MFI) of the this compound signal is proportional to the level of α9β1/α4β1 integrin expression.

Data Presentation

The following table summarizes the recommended starting conditions for the flow cytometry protocol.

| Parameter | Recommended Value | Notes |

| Cell Concentration | 1 x 10^6 cells/mL | |

| This compound Concentration | 10-500 nM | Titration is recommended to determine the optimal concentration for your cell type. |

| Incubation Time | 15-30 minutes | |

| Incubation Temperature | 37°C | |

| Excitation Wavelength | ~655 nm | A 633 nm or 640 nm laser is suitable. |

| Emission Wavelength | ~672 nm |

Mandatory Visualizations

Caption: Experimental workflow for integrin expression analysis.

Caption: Simplified integrin activation signaling pathway.

References

- 1. Evaluating integrin activation with time-resolved flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualization of integrin molecules by fluorescence imaging and techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of integrin expression in effusions using flow cytometric immunophenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of Flow Cytometry in the Analysis and Sterile Sorting of Cell Populations Based on Integrin Expression | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Investigating Viral Entry Through Integrins with JF646-Labeled Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Integrins, a family of heterodimeric cell adhesion receptors, are increasingly recognized as crucial entry points for a multitude of viruses. The interaction between viral surface proteins and cellular integrins often triggers signaling cascades that facilitate viral uptake and subsequent infection. Understanding the molecular details of these early events is paramount for the development of effective antiviral therapies.

This document provides detailed application notes and protocols for investigating integrin-mediated viral entry using fluorescently labeled probes. We focus on the use of Janelia Fluor 646 (JF646), a bright and photostable fluorophore, for labeling viral components to enable high-resolution imaging and tracking. It is presumed that the query "Bop-JF646" contained a typographical error and was intended to refer to a biological probe (e.g., a viral protein or antibody) conjugated to JF646.

Data Presentation

Quantitative Data on Virus-Integrin Interactions and Pathway Inhibition

The following tables summarize key quantitative data from studies on integrin-mediated viral entry, providing a reference for experimental design and data interpretation.

Table 1: Virus-Integrin Binding Affinities

| Virus Family | Virus | Integrin | Binding Affinity (Kd) | Measurement Method |

| Picornaviridae | Coxsackievirus A9 | αvβ6 | Nanomolar range | Surface Plasmon Resonance |

| Coronaviridae | SARS-CoV-2 (S protein) | α5β1 | High affinity | Not specified |

| Hantaviridae | Sin Nombre Virus | αIIbβ3 | ~0.4 ± 0.26 µM (for GRGDSP peptide) | Not specified |

| Adenoviridae | Adenovirus | αvβ3, αvβ5 | High affinity | Not specified |

| Herpesviridae | Kaposi's Sarcoma-Associated Herpesvirus (gB) | αVβ3 | High affinity | Cell adhesion and affinity binding studies |

Table 2: IC50 Values of PI3K/Akt Pathway Inhibitors in Viral Entry

| Inhibitor | Target | Virus | Cell Line | IC50 |

| Wortmannin | PI3K | Influenza A, Vaccinia Virus | Various | Varies by cell line and virus |

| LY294002 | PI3K | Influenza A, Vaccinia Virus | Various | Varies by cell line and virus |

| Pilaralisib | PI3K | Enterovirus 71 (EV71) | RD, HeLa | 471.1 nM |

| PIK-24 | PI3Kδ | Respiratory Syncytial Virus (RSV) | HEp-2 | 5.52 nM |

| PIK-108 | p110 | Not specified | Not specified | 1.4 µM |

| PIK-93 | p110 | Not specified | Not specified | 0.048 µM |

Table 3: IC50 Values of MAPK Pathway Inhibitors in Viral Entry

| Inhibitor | Target | Virus | Cell Line | IC50 |

| U0126 | MEK1/2 | Influenza A | Various | Varies by cell line and virus |

| SB203580 | p38 | SARS-CoV, SFTSV, HSV-1 | Various | Varies by cell line and virus |

| PD98059 | ERK1/2 | Human TNF-alpha transcription (as a proxy for inflammation) | Various | Varies by cell line and virus |

Experimental Protocols

Protocol 1: Labeling of Viral Proteins with JF646 using SNAP-tag Technology

This protocol describes the genetic fusion of a SNAP-tag to a viral protein of interest and subsequent covalent labeling with a JF646-benzylguanine (BG) substrate.

Materials:

-

Plasmid encoding the viral protein of interest.

-

Plasmid encoding the SNAP-tag sequence.

-

Restriction enzymes and ligase for cloning.

-

Competent E. coli for plasmid propagation.

-

Mammalian cell line for virus production (e.g., HEK293T).

-

Transfection reagent.

-